Tco-peg4-dbco

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H49N3O8 |

|---|---|

Molecular Weight |

675.8 g/mol |

IUPAC Name |

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C38H49N3O8/c42-36(39-20-18-37(43)41-30-33-12-7-6-10-31(33)16-17-32-11-8-9-15-35(32)41)19-22-45-24-26-47-28-29-48-27-25-46-23-21-40-38(44)49-34-13-4-2-1-3-5-14-34/h1-2,6-12,15,34H,3-5,13-14,18-30H2,(H,39,42)(H,40,44)/b2-1- |

InChI Key |

MXNJAXPSMJDOOY-UPHRSURJSA-N |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to TCO-PEG4-DBCO: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, TCO-PEG4-DBCO. It details its chemical structure, physicochemical properties, and its versatile applications in bioconjugation, particularly in the fields of targeted drug delivery and advanced cellular imaging. This document is intended to serve as a valuable resource for researchers and professionals in drug development by providing detailed experimental protocols and visualizing complex biological and chemical processes.

Core Concepts: Structure and Reactivity

This compound is a powerful crosslinker that features two distinct bioorthogonal reactive groups: a trans-cyclooctene (B1233481) (TCO) and a dibenzocyclooctyne (DBCO) moiety. These are separated by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer.[1] This unique structure allows for highly specific and efficient sequential or simultaneous conjugation of two different molecules.

-

Trans-cyclooctene (TCO): This strained alkene reacts with exceptional speed and selectivity with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is one of the fastest bioorthogonal reactions known, proceeding rapidly under physiological conditions without the need for a catalyst.[1]

-

Dibenzocyclooctyne (DBCO): This cyclooctyne (B158145) undergoes a highly efficient strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules. This "copper-free" click chemistry reaction is also bioorthogonal, meaning it does not interfere with native biological functional groups, making it ideal for use in complex biological environments.[1][2]

-

Polyethylene Glycol (PEG4) Spacer: The four-unit PEG linker imparts hydrophilicity to the molecule, which enhances its solubility in aqueous buffers, reduces aggregation of conjugates, and minimizes steric hindrance between the conjugated biomolecules.[3]

The dual reactivity of this compound enables the precise and controlled assembly of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), targeted imaging agents, and multifunctional nanoparticles.

Physicochemical and Technical Data

The following tables summarize the key quantitative data for this compound and the kinetics of its constituent reactive moieties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₈H₄₉N₃O₈ |

| Molecular Weight | 675.8 g/mol |

| CAS Number | 1801863-88-6 |

| Purity | Typically ≥95% |

| Appearance | Oil |

| Solubility | Partially soluble in water; Soluble in DMSO, DMF, DCM |

| Storage Conditions | -20°C, desiccated. TCO compounds are not recommended for long-term storage due to potential isomerization. |

Data sourced from multiple chemical suppliers.

Table 2: Reaction Kinetics of TCO and DBCO Moieties

| Reaction | Second-Order Rate Constant (k₂) | Conditions |

| Tetrazine-TCO Reaction | ~210 M⁻¹s⁻¹ | 37°C in PBS, pH 7.4 |

| Azide-DBCO (SPAAC) Reaction | ~2.1 M⁻¹s⁻¹ | 37°C in PBS, pH 7.4 |

Kinetic data is for representative TCO and DBCO compounds and can vary based on the specific reactants and reaction conditions.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in a dual-labeling experiment, such as conjugating two different molecules to a central scaffold or labeling two distinct cellular targets. These protocols are based on established methods for TCO-tetrazine and DBCO-azide conjugations and should be optimized for specific applications.

General Two-Step Bioconjugation Protocol

This protocol describes the sequential conjugation of a tetrazine-modified molecule and an azide-modified molecule to this compound.

Materials:

-

This compound

-

Tetrazine-functionalized molecule of interest

-

Azide-functionalized molecule of interest

-

Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4, or other amine-free buffer

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting columns or dialysis equipment for purification

Procedure:

Step 1: Reaction of this compound with a Tetrazine-Functionalized Molecule

-

Reagent Preparation:

-

Equilibrate this compound and the tetrazine-functionalized molecule to room temperature.

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Dissolve the tetrazine-functionalized molecule in the Reaction Buffer to a desired concentration (e.g., 1-5 mg/mL).

-

-

Conjugation Reaction:

-

Add a 1.5- to 5-fold molar excess of the this compound stock solution to the solution of the tetrazine-functionalized molecule. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of proteins.

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

-

Purification:

-

Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis against the Reaction Buffer.

-

Step 2: Reaction of the this compound-Conjugate with an Azide-Functionalized Molecule

-

Reagent Preparation:

-

Dissolve the azide-functionalized molecule in the Reaction Buffer.

-

-

Conjugation Reaction:

-

Add a 1.5- to 10-fold molar excess of the azide-functionalized molecule to the purified this compound-conjugate from Step 1.

-

Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Final Purification:

-

Purify the final dual-conjugated product from excess reagents using a desalting column, dialysis, or other appropriate chromatographic techniques (e.g., size-exclusion chromatography).

-

Protocol for Dual Labeling of Cell Surface Receptors

This protocol outlines a method for simultaneously labeling two different cell surface receptors using antibodies functionalized with either a tetrazine or an azide (B81097), followed by the addition of this compound conjugated to two different reporter molecules (e.g., fluorophores). For this hypothetical protocol, we will consider this compound pre-conjugated to a green and a red fluorophore.

Materials:

-

This compound dual-labeled with Fluorophore 1 (Green) and Fluorophore 2 (Red)

-

Antibody 1, specific for Receptor A, conjugated with a tetrazine moiety

-

Antibody 2, specific for Receptor B, conjugated with an azide moiety

-

Mammalian cells expressing Receptor A and Receptor B

-

Cell culture medium

-

Phosphate Buffered Saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Culture cells to an appropriate confluency on a suitable imaging plate (e.g., glass-bottom dish).

-

-

Antibody Incubation:

-

Prepare a solution containing both the tetrazine-labeled Antibody 1 and the azide-labeled Antibody 2 in cell culture medium at their optimal concentrations.

-

Remove the culture medium from the cells, wash once with PBS, and add the antibody solution.

-

Incubate the cells for 1 hour at 37°C in a CO₂ incubator to allow for antibody binding to the cell surface receptors.

-

-

Washing:

-

Remove the antibody solution and wash the cells three times with PBS to remove unbound antibodies.

-

-

Labeling with Dual-Labeled this compound:

-

Prepare a solution of the dual-labeled this compound in cell culture medium at a final concentration of 5-20 µM.

-

Add the this compound solution to the cells.

-

Incubate for 30-60 minutes at 37°C.

-

-

Final Washing and Imaging:

-

Remove the labeling solution and wash the cells three times with PBS.

-

Add fresh cell culture medium or an appropriate imaging buffer to the cells.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the green and red fluorophores to visualize the localization of Receptor A and Receptor B.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the chemical structure of this compound, the reaction mechanism of its dual bioorthogonal conjugations, and a typical experimental workflow for dual-targeting applications.

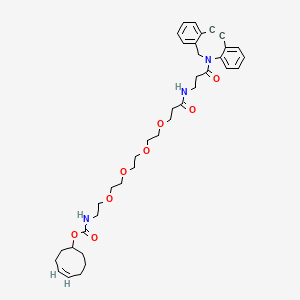

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of TCO-PEG4-DBCO

For Researchers, Scientists, and Drug Development Professionals

The TCO-PEG4-DBCO linker is a heterobifunctional molecule designed for advanced bioconjugation strategies, particularly in the fields of proteomics, drug delivery, and molecular imaging. This linker possesses two distinct bioorthogonal reactive handles: a trans-cyclooctene (B1233481) (TCO) group and a dibenzocyclooctyne (DBCO) group, separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer.[1][2] This unique structure allows for two separate and highly specific "click" chemistry reactions to be performed, enabling the precise assembly of complex molecular architectures such as antibody-drug conjugates (ADCs) and PROTACs.[3][4]

The core of its mechanism of action lies in its ability to participate in two orthogonal, high-efficiency cycloaddition reactions: the inverse-electron-demand Diels-Alder (IEDDA) reaction and the strain-promoted alkyne-azide cycloaddition (SPAAC).[3]

Mechanism 1: TCO and the Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The TCO moiety reacts with tetrazine (Tz) derivatives through an IEDDA reaction. This is currently the fastest known bioorthogonal reaction, prized for its exceptional kinetics and high specificity.[5][6]

-

Core Reaction: The IEDDA is a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile.[7][8]

-

Two-Step Process: The reaction proceeds through a rapid cycloaddition to form a highly unstable tricyclic intermediate.[7] This intermediate then swiftly undergoes a retro-Diels-Alder reaction, irreversibly eliminating dinitrogen (N₂) gas.[7][8]

-

Final Product: The final product is a stable dihydropyridazine, which can then tautomerize and oxidize.[7][9] The release of N₂ gas is the sole byproduct, making the reaction clean and efficient.[10]

The reaction's speed is governed by the frontier molecular orbital theory, where the low energy gap between the Highest Occupied Molecular Orbital (HOMO) of the TCO and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine facilitates a rapid reaction.[5] The kinetics are so favorable that these reactions can be performed at low micromolar or even nanomolar concentrations, which is a significant advantage for in vivo applications.[6][7]

References

- 1. This compound, 1801863-88-6 | BroadPharm [broadpharm.com]

- 2. This compound, CAS 1801863-88-6 | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 10. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to TCO-PEG4-DBCO Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, TCO-PEG4-DBCO, and its central role in advanced bioconjugation strategies. By facilitating two distinct and highly efficient bioorthogonal "click" reactions, this reagent has become an invaluable tool in the development of complex biomolecular architectures, including antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents.

Core Concepts: Understanding the this compound Linker

The this compound linker is a versatile chemical tool comprised of three key functional components, each with a distinct and critical role in its utility:

-

trans-Cyclooctene (B1233481) (TCO): A highly strained alkene that serves as a reactive dienophile. It rapidly and specifically reacts with tetrazine-containing molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is exceptionally fast and proceeds efficiently under physiological conditions.[1][2][3]

-

Polyethylene (B3416737) Glycol (PEG4): A four-unit polyethylene glycol spacer. The hydrophilic nature of the PEG linker is crucial for several reasons: it enhances the solubility of the entire linker-payload construct in aqueous buffers, reduces the potential for aggregation, and minimizes steric hindrance between the conjugated biomolecules, thereby preserving their biological activity.[3][4]

-

Dibenzocyclooctyne (DBCO): An azide-reactive strained alkyne that participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This is another form of "click chemistry" notable for its high efficiency and biocompatibility, as it proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst.

The strategic combination of these three moieties in a single molecule provides a powerful platform for dual-functionalization, enabling the precise and orthogonal assembly of complex bioconjugates.

The Bioorthogonal Reactions: Mechanisms of Action

This compound leverages two of the most rapid and selective bioorthogonal reactions currently available to chemical biologists.

TCO-Tetrazine Ligation (iEDDA)

The reaction between TCO and a tetrazine is an inverse-electron-demand Diels-Alder cycloaddition. Unlike standard Diels-Alder reactions, the iEDDA reaction occurs between an electron-poor diene (the tetrazine) and an electron-rich dienophile (the TCO). The high ring strain of the trans-cyclooctene significantly accelerates the reaction, leading to extremely fast kinetics. The reaction proceeds through a [4+2] cycloaddition, forming an unstable dihydropyrazine (B8608421) intermediate which then undergoes a retro-Diels-Alder reaction to release nitrogen gas (N₂) as the sole byproduct, driving the reaction to completion and forming a stable pyridazine (B1198779) linkage.

DBCO-Azide Ligation (SPAAC)

The strain-promoted alkyne-azide cycloaddition is a copper-free click chemistry reaction. The significant ring strain of the DBCO moiety lowers the activation energy of the [3+2] cycloaddition with an azide (B81097), allowing the reaction to proceed efficiently without the need for a copper catalyst, which can be toxic to living cells and organisms. This reaction results in the formation of a stable triazole linkage.

The orthogonality of these two reactions is a key advantage of the this compound linker. The TCO group reacts specifically with tetrazines, while the DBCO group reacts specifically with azides, with minimal cross-reactivity between the reactive partners. This allows for the sequential or simultaneous conjugation of two different molecules to a central scaffold with high precision.

Quantitative Data: Reaction Kinetics

The efficiency of bioorthogonal reactions is a critical factor in their application, particularly when dealing with low concentrations of biomolecules. The TCO-tetrazine ligation is renowned for its exceptionally fast reaction rates, making it one of the most efficient bioorthogonal reactions reported. The DBCO-azide reaction, while slower than the TCO-tetrazine ligation, is still highly efficient for a copper-free click reaction.

| Reaction Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference(s) |

| TCO-Tetrazine | 1 - 1x10⁶ | Aqueous buffer, room temperature | |

| TCO (3,6-di-(2-pyridyl)-s-tetrazine) | ~2000 | Not specified | |

| TCO-OH and Tz | 210 | PBS, pH 7.4, 37°C | |

| DBCO-Azide | ~0.1 | Aqueous conditions | |

| DBCO-PEG4-acid and Azide-PEG4-acid | 2.1 ± 0.2 | PBS, pH 7.4, 37°C |

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization of molar ratios, concentrations, and reaction times may be necessary for specific applications.

General Protocol for Two-Step Sequential Conjugation

This protocol describes the sequential conjugation of two different molecules (Molecule A and Molecule B) to a central scaffold molecule functionalized with both an azide and a tetrazine.

Materials:

-

This compound

-

Azide-functionalized Molecule A

-

Tetrazine-functionalized Molecule B

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other non-amine, non-azide containing buffer.

-

Solvent for this compound: Anhydrous DMSO or DMF.

-

Purification system: Size-exclusion chromatography (SEC) or dialysis equipment.

Procedure:

Step 1: Conjugation of this compound to Azide-Functionalized Molecule A (SPAAC)

-

Preparation of Reactants:

-

Dissolve the azide-functionalized Molecule A in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

-

Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).

-

-

Ligation Reaction:

-

Add a 1.5 to 20-fold molar excess of the this compound solution to the solution of Molecule A. The final concentration of the organic solvent should ideally be kept below 10-15% to avoid denaturation of proteins.

-

Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight.

-

-

Purification:

-

Remove the excess, unreacted this compound using SEC or dialysis against the reaction buffer.

-

Step 2: Conjugation of the TCO-functionalized Intermediate to Tetrazine-Functionalized Molecule B (iEDDA)

-

Preparation of Reactants:

-

The purified product from Step 1 is now TCO-functionalized.

-

Dissolve the tetrazine-functionalized Molecule B in the reaction buffer.

-

-

Ligation Reaction:

-

Add the tetrazine-functionalized Molecule B to the solution of the TCO-functionalized intermediate. A 1.5 to 5-fold molar excess of the tetrazine-containing molecule is often used.

-

The reaction is typically very rapid and can proceed at room temperature for 1-2 hours. The progress of the reaction can be monitored by the disappearance of the characteristic color of the tetrazine.

-

-

Final Purification:

-

Purify the final conjugate to remove any unreacted tetrazine-functionalized Molecule B using SEC or dialysis.

-

Example Protocol: Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the synthesis of an ADC where the antibody is functionalized with an azide, and the drug is attached via a tetrazine.

Materials:

-

Azide-functionalized monoclonal antibody (mAb)

-

Tetrazine-functionalized cytotoxic drug

-

This compound

-

Reaction and purification materials as listed in the general protocol.

Procedure:

-

Conjugation of this compound to the Azide-mAb:

-

Follow Step 1 of the general protocol to conjugate this compound to the azide-functionalized antibody.

-

-

Conjugation of the TCO-mAb to the Tetrazine-Drug:

-

Follow Step 2 of the general protocol to conjugate the TCO-functionalized antibody with the tetrazine-functionalized drug.

-

-

Characterization of the ADC:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Assess the purity and aggregation of the final ADC product using SEC.

-

Perform in vitro cell-based assays to confirm the potency and specificity of the ADC.

-

Visualizations: Diagrams of Workflows and Pathways

This compound Linker Structure and Orthogonal Reactions

Caption: Structure of the this compound linker and its orthogonal reactions.

Experimental Workflow for Sequential Bioconjugation

Caption: Sequential conjugation workflow using this compound.

Signaling Pathway Modulation with a PROTAC Synthesized via Click Chemistry

Caption: PROTAC-mediated degradation of a target protein in a signaling pathway.

References

The TCO-Tetrazine Inverse Electron Demand Diels-Alder Reaction: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) has emerged as a cornerstone of bioorthogonal chemistry, offering an unparalleled combination of rapid kinetics, high specificity, and biocompatibility. This powerful ligation has become an indispensable tool for researchers in chemical biology, drug development, and molecular imaging, enabling the precise conjugation of biomolecules in complex biological environments without the need for a catalyst.[1][2] This technical guide provides a comprehensive exploration of the core principles of the TCO-tetrazine IEDDA reaction, detailed experimental protocols, and a summary of key quantitative data to facilitate its successful implementation.

Core Principles of the TCO-Tetrazine IEDDA Reaction

The TCO-tetrazine ligation is a type of [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich, strained dienophile (the TCO).[3] Unlike the classical Diels-Alder reaction, the kinetics of the IEDDA reaction are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[4]

The reaction proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. This is immediately followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product and driving the reaction to completion.[1]

Several key features make the TCO-tetrazine ligation ideal for biological applications:

-

Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹. This allows for efficient labeling even at the low concentrations of reactants typically found in biological systems.

-

High Specificity and Bioorthogonality: TCO and tetrazine moieties are abiotic and exhibit remarkable specificity for each other, showing minimal cross-reactivity with naturally occurring functional groups such as amines, thiols, and carboxylates.

-

Biocompatibility: The reaction proceeds readily under physiological conditions (aqueous buffer, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper, which are often required for other click chemistry reactions.

-

Irreversibility and Stability: The formation of the dihydropyridazine bond is irreversible, and the resulting conjugate is highly stable under biological conditions.

Quantitative Data Presentation

The rate of the TCO-tetrazine IEDDA reaction is highly dependent on the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions. The following tables summarize key quantitative data to aid in the selection of appropriate reaction partners for a given application.

Table 1: Second-Order Rate Constants (k₂) of TCO Derivatives with 3,6-di-(2-pyridyl)-s-tetrazine

| TCO Derivative | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |

| trans-cyclooctene | TCO | ~2,000 | The foundational TCO structure. |

| axial-5-hydroxy-trans-cyclooctene | a-TCO | ~150,000 | Increased reactivity due to steric effects. |

| cis-Dioxolane-fused trans-cyclooctene | d-TCO | ~366,000 | Exhibits enhanced reactivity, stability, and hydrophilicity. |

| trans-5-oxocene | oxoTCO | 94,600 | Small, hydrophilic, and highly reactive. |

| (1S,2S,3E,5R,6R)-bicyclo[4.1.0]hept-3-ene | s-TCO | ~3,300,000 | Currently the fastest TCO derivative, though it has reduced stability. |

Note: Rate constants were measured with a water-soluble derivative of 3,6-dipyridyl-s-tetrazine in aqueous media at or near room temperature.

Table 2: Second-Order Rate Constants (k₂) of Various Tetrazine Derivatives with TCO

| Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |

| 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water |

| Methyl-substituted tetrazine | ~1,000 | Aqueous Media |

| Hydrogen-substituted tetrazine | up to 30,000 | Aqueous Media |

| Me4Pyr-Tz | 69,400 | DPBS |

Note: This table provides approximate values. Actual rates will depend on specific experimental conditions including the specific TCO derivative used.

Table 3: Stability of TCO Derivatives

| TCO Derivative | Stability Profile |

| TCO | Can isomerize in the presence of high thiol concentrations and in serum over extended periods. |

| d-TCO | Demonstrates improved stability in aqueous solution, blood serum, and in the presence of thiols compared to more strained derivatives. |

| s-TCO | Isomerizes rapidly in the presence of high concentrations of thiols. |

Mandatory Visualizations

Reaction Mechanism

Caption: The TCO-tetrazine inverse electron demand Diels-Alder (IEDDA) reaction mechanism.

Experimental Workflow for Protein-Protein Conjugation

Caption: A typical experimental workflow for protein-protein conjugation using TCO-tetrazine ligation.

Pre-targeting Drug Delivery Strategy

Caption: Logical workflow for a pre-targeting drug delivery strategy using TCO-tetrazine ligation.

Experimental Protocols

General Protocol for TCO-NHS Ester Conjugation to a Protein

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-NHS ester.

Materials:

-

Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

TCO-PEG-NHS ester (or other desired TCO-NHS derivative).

-

Anhydrous DMSO or DMF.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Spin desalting columns.

Procedure:

-

Protein Preparation: Buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). The protein concentration should ideally be 1-5 mg/mL.

-

TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-NHS ester to the protein solution.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

-

Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.

Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479)

This protocol is a representative procedure for the synthesis of a commonly used tetrazine in bioorthogonal applications.

Materials:

-

2-cyanopyridine

-

Hydrazine (B178648) sulfate

-

Sulfur

-

Anhydrous pyridine (B92270)

Procedure:

This synthesis should be performed by trained personnel in a fume hood with appropriate personal protective equipment.

-

Dihydrotetrazine Formation: A mixture of 2-cyanopyridine, hydrazine sulfate, and sulfur in anhydrous pyridine is heated at reflux. The progress of the reaction can be monitored by TLC.

-

Oxidation to Tetrazine: Upon completion, the reaction mixture is cooled, and the crude dihydrotetrazine intermediate is isolated. The intermediate is then oxidized to the final 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine product. This oxidation can be achieved using various oxidizing agents, such as sodium nitrite (B80452) in acidic conditions.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired tetrazine as a colored solid.

General Protocol for TCO-Tetrazine Ligation for Protein-Protein Conjugation

Materials:

-

TCO-functionalized Protein A (prepared as described above).

-

Tetrazine-functionalized Protein B (prepared similarly using a Tetrazine-NHS ester).

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reactant Preparation: Prepare solutions of TCO-Protein A and Tetrazine-Protein B in the reaction buffer.

-

Ligation Reaction: Mix the two protein solutions. A slight molar excess (1.05-1.5 equivalents) of the tetrazine-functionalized protein can be used to ensure complete consumption of the TCO-protein.

-

Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction can also be performed at 4°C, which may require a longer incubation time.

-

Monitoring the Reaction (Optional): The reaction can be monitored by following the disappearance of the characteristic pink/red color of the tetrazine, which has an absorbance maximum between 510 and 550 nm.

-

Purification: The final protein-protein conjugate can be purified from any unreacted starting materials using size-exclusion chromatography (SEC).

Conclusion

The TCO-tetrazine IEDDA reaction stands as a powerful and versatile tool in the field of bioconjugation. Its exceptional kinetics, coupled with its high specificity and biocompatibility, have enabled significant advancements in drug development, diagnostics, and fundamental biological research. By understanding the core principles, leveraging the available quantitative data for rational design, and employing robust experimental protocols, researchers can effectively harness the capabilities of this remarkable bioorthogonal reaction to achieve their scientific goals. The continued development of novel TCO and tetrazine derivatives with tailored properties promises to further expand the scope and impact of this indispensable chemical ligation.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]

- 4. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DBCO-Azide Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, providing a powerful tool for the covalent ligation of molecules in complex biological systems.[1][2] This copper-free click chemistry reaction between a dibenzocyclooctyne (DBCO) group and an azide-functionalized molecule offers high efficiency and specificity under mild, physiological conditions.[3][4] Its biocompatibility, devoid of the cellular toxicity associated with copper catalysts, makes it an invaluable technique for in vivo imaging, drug delivery, and the development of targeted therapeutics.[5] This guide provides a comprehensive overview of the core principles of DBCO-azide SPAAC, detailed experimental protocols, quantitative data for reaction optimization, and visualizations of the underlying processes.

Core Principles of DBCO-Azide SPAAC

The driving force behind SPAAC is the significant ring strain of the cyclooctyne (B158145) ring in the DBCO moiety. This strain lowers the activation energy of the [3+2] cycloaddition reaction with an azide (B81097), enabling it to proceed rapidly and spontaneously without the need for a catalyst. The DBCO and azide functional groups are bioorthogonal, meaning they are abiotic and do not react with naturally occurring functional groups within biological systems, which ensures high specificity and minimizes off-target reactions. The reaction results in the formation of a stable triazole linkage.

Key Features of DBCO-Azide SPAAC:

-

Biocompatible: The absence of a cytotoxic copper catalyst makes it suitable for use in living cells and whole organisms.

-

Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and temperature.

-

High Efficiency and Fast Kinetics: SPAAC reactions are characterized by fast reaction rates and often proceed to completion with high yields.

-

Bioorthogonality: The DBCO and azide groups react specifically with each other, avoiding side reactions with biological molecules.

-

Stability: The resulting triazole bond is highly stable under physiological conditions. DBCO and azide moieties also exhibit long-term stability prior to conjugation.

Quantitative Data for Reaction Optimization

The efficiency of the DBCO-azide SPAAC reaction is influenced by several factors, including the specific reagents, buffer conditions, pH, and temperature. The following tables summarize key quantitative data to aid in the optimization of experimental design.

Table 1: Second-Order Rate Constants for DBCO-Azide SPAAC

| DBCO Construct | Azide Reactant | Buffer (pH 7) | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) |

| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 25 | 0.55 - 1.22 |

| Sulfo DBCO-amine | 3-azido-L-alanine | HEPES | 25 | Slower than with 1-azido-1-deoxy-β-D-glucopyranoside |

| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS | 25 | 0.32 - 0.85 |

| DBCO-Trastuzumab | Model Azides | HEPES & PBS | 25 | Slower than Sulfo DBCO-amine |

| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 25 | 0.18 - 0.37 (31 ± 16% faster than DBCO-Trastuzumab) |

| DBCO | Benzyl Azide | Various | 25 | ~0.1 - 1.0 |

Note: Reaction rates are generally higher at higher pH values (except in HEPES buffer) and at higher temperatures. The presence of a PEG linker can enhance reaction rates by reducing steric hindrance and improving solubility.

Table 2: Stability of Bioconjugation Linkages in the Presence of Glutathione (GSH)

| Linker Chemistry | Reactive Partners | Half-life in presence of GSH | Key Stability Considerations |

| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes | The hydrophobicity of the DBCO group can sometimes lead to aggregation. |

| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours | BCN is generally more stable to thiols like GSH compared to DBCO. |

| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes | Susceptible to retro-Michael reaction and exchange with serum thiols. |

| Amide Bond | NHS Ester + Amine | Very High | Amide bonds are generally very stable under physiological conditions. |

Experimental Protocols

The following are detailed methodologies for common applications of DBCO-azide SPAAC.

Protocol 1: Labeling of an Antibody with a DBCO-NHS Ester

This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.

-

DBCO-NHS ester.

-

Anhydrous DMSO or DMF.

-

Quenching solution (e.g., 100 mM Tris or glycine (B1666218) in water).

-

Desalting column or dialysis equipment for purification.

Procedure:

-

Prepare the Antibody Solution: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.

-

Prepare DBCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.

-

Conjugation Reaction:

-

Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.

-

The final concentration of the organic solvent (DMSO or DMF) should be kept below 20% to avoid protein denaturation.

-

-

Incubation: Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.

-

Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.

-

Purification: Remove the unreacted DBCO reagent and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Characterization and Storage: Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-antibody conjugate at 280 nm (for protein concentration) and ~309 nm (for DBCO concentration). Store the purified conjugate at 4°C or frozen at -20°C or -80°C. Note that the reactivity of the DBCO group may decrease over time with storage.

Protocol 2: Conjugation of a DBCO-labeled Antibody to an Azide-functionalized Molecule

This protocol describes the reaction between the DBCO-activated antibody (from Protocol 1) and an azide-functionalized molecule (e.g., a small molecule drug, peptide, or oligonucleotide).

Materials:

-

Purified DBCO-labeled antibody.

-

Azide-functionalized molecule.

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reaction Setup:

-

In a suitable reaction vessel, combine the DBCO-labeled antibody with the azide-functionalized molecule.

-

A 2-4 fold molar excess of the azide-functionalized molecule over the antibody is typically recommended.

-

-

Incubation: Incubate the reaction mixture. Incubation times and temperatures can be optimized, with common conditions being 2-4 hours at room temperature or overnight at 4°C.

-

Purification: Purify the antibody conjugate to remove excess azide-functionalized molecule. The purification method will depend on the nature of the azide molecule and may include size-exclusion chromatography, ion-exchange HPLC, or reverse-phase HPLC.

-

Validation: Validate the final conjugate using techniques such as SDS-PAGE (which should show a higher molecular weight band for the conjugate compared to the unconjugated antibody) or mass spectrometry.

Protocol 3: Functionalization of Gold Nanoparticles with DBCO and Conjugation to Azide-tagged Molecules

This protocol provides a general workflow for the conjugation of azide-tagged molecules (e.g., antibodies) to DBCO-functionalized gold nanoparticles.

Materials:

-

DBCO-functionalized gold nanoparticles.

-

Azide-tagged antibodies or other biomolecules.

-

Reaction buffer (e.g., PBS, pH 7.0-7.4).

-

Optional: Stabilizing agents such as BSA or PEG.

-

Purification equipment (e.g., centrifuge for ultrafiltration).

Procedure:

-

Prepare Solutions:

-

Dilute the DBCO-functionalized gold nanoparticles to a working concentration (e.g., 10-20 nM) in the reaction buffer.

-

Prepare a solution of the azide-tagged antibodies at a concentration that will achieve the desired molar ratio (e.g., 10:1 to 100:1 antibody to nanoparticle).

-

-

Conjugation Reaction:

-

Add the azide-tagged antibody solution directly to the DBCO-functionalized gold nanoparticle solution.

-

Mix gently to ensure even distribution.

-

-

Incubation: Incubate the mixture for 12-24 hours at room temperature or overnight at 4°C to allow the click reaction to proceed.

-

Purification: Remove unconjugated antibodies by centrifugation or size-exclusion chromatography.

-

Stabilization and Storage: Resuspend the conjugated nanoparticles in a suitable storage buffer, potentially containing stabilizing agents. Store the conjugates at 4°C, protected from light.

Visualizations

Mechanism of DBCO-Azide SPAAC

General Experimental Workflow for Antibody Conjugation

Visualizing Cell Surface Protein Interactions

DBCO-azide SPAAC, in concert with other bioorthogonal reactions, can be used to visualize multiple proteins on the cell surface, providing insights into their interactions and signaling pathways. For example, by labeling one receptor with a DBCO-modified antibody and another with a TCO (trans-cyclooctene)-modified antibody, their proximity and potential interaction can be studied by subsequently adding azide- and tetrazine-functionalized fluorophores, respectively.

References

- 1. Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. researchgate.net [researchgate.net]

- 4. broadpharm.com [broadpharm.com]

- 5. Chemical Reporters and Their Bioorthogonal Reactions for Labeling Protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Heterobifunctional Crosslinkers for Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional crosslinkers are indispensable reagents in the fields of biochemistry, drug development, and diagnostics. These molecules possess two distinct reactive moieties, enabling the covalent linkage of two different functional groups on biomolecules such as proteins, peptides, and nucleic acids. This targeted approach allows for the precise construction of complex bioconjugates, minimizing the formation of undesirable homodimers and intramolecular crosslinks that can occur with homobifunctional crosslinkers. The versatility of heterobifunctional crosslinkers has made them central to a wide array of applications, including the development of antibody-drug conjugates (ADCs), the immobilization of proteins onto surfaces for biosensors, and the creation of probes for studying molecular interactions.[1][2][3]

This guide provides a comprehensive technical overview of the core concepts, classifications, and applications of heterobifunctional crosslinkers, with a particular focus on their role in drug development. It includes detailed experimental protocols for key crosslinking chemistries and summarizes essential quantitative data to aid in the selection of the most appropriate reagent for a given application.

Core Concepts of Heterobifunctional Crosslinking

The fundamental principle behind heterobifunctional crosslinking is the sequential activation of its two different reactive ends. This two-step process allows for a high degree of control over the conjugation reaction. Typically, the more labile reactive group is reacted first with the first biomolecule. After this initial reaction, any excess, unreacted crosslinker is removed. The second biomolecule is then introduced to react with the second, more stable reactive group of the crosslinker, resulting in the formation of a specific conjugate. This strategic approach is crucial for creating well-defined bioconjugates with a specific stoichiometry.

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are primarily classified based on the functional groups they target. The choice of reactive groups is dictated by the available functional groups on the biomolecules to be conjugated.

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers

This is the most common class of heterobifunctional crosslinkers. They typically contain an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) and a maleimide (B117702) group that reacts with sulfhydryl groups (e.g., the side chain of cysteine residues).[4]

Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers

These crosslinkers are useful for conjugating glycoproteins or other molecules containing aldehydes or ketones to sulfhydryl-containing molecules. One end of the crosslinker typically has a hydrazide or an aminooxy group that reacts with carbonyls, while the other end possesses a sulfhydryl-reactive group.

Photoreactive Crosslinkers

Photoreactive crosslinkers contain a group that becomes reactive upon exposure to UV light. This photoreactive group can form a covalent bond with a wide range of functional groups, making these crosslinkers useful for capturing transient interactions and for crosslinking to molecules that lack specific reactive functional groups.[4] They are often paired with a more specific reactive group, such as an NHS ester, on the other end.

Applications in Drug Development

Heterobifunctional crosslinkers are pivotal in the development of novel therapeutics, most notably in the field of antibody-drug conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver a potent cytotoxic drug directly to cancer cells. This is achieved by linking the drug to a monoclonal antibody that specifically recognizes an antigen on the surface of tumor cells. Heterobifunctional crosslinkers are the critical link in this system, connecting the antibody to the cytotoxic payload.[1][5]

The choice of linker in an ADC is crucial as it influences the stability, efficacy, and safety of the therapeutic.[6][7] Linkers are broadly categorized as either cleavable or non-cleavable.

-

Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved to release the cytotoxic drug upon internalization into the target cancer cell.[1][5][8][9] Cleavage can be triggered by the acidic environment of the lysosome (acid-labile linkers), the presence of specific enzymes within the cell (protease-cleavable linkers), or the reducing environment of the cytoplasm (disulfide linkers).[5][9]

-

Non-cleavable Linkers: These linkers remain intact, and the drug is released only after the complete degradation of the antibody within the lysosome.[1][2][10] This approach can offer greater stability in circulation and may reduce off-target toxicity.[1][2]

Quantitative Data for Common Heterobifunctional Crosslinkers

The selection of an appropriate heterobifunctional crosslinker depends on several factors, including the desired spacer arm length, solubility, and the specific reactive groups required. The following tables summarize key quantitative data for a selection of commonly used heterobifunctional crosslinkers.

| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Group 1 (Target) | Optimal pH (Group 1) | Reactive Group 2 (Target) | Optimal pH (Group 2) | Solubility | Cleavable |

| SMCC | 334.32 | 8.3 | NHS-ester (Amine) | 7.0-9.0 | Maleimide (Sulfhydryl) | 6.5-7.5 | Organic Solvents | No |

| Sulfo-SMCC | 436.37 | 8.3 | Sulfo-NHS-ester (Amine) | 7.0-9.0 | Maleimide (Sulfhydryl) | 6.5-7.5 | Water | No |

| MBS | 314.25 | 7.3 | NHS-ester (Amine) | 7.0-9.0 | Maleimide (Sulfhydryl) | 6.5-7.5 | Organic Solvents | No |

| GMBS | 280.23 | 7.3 | NHS-ester (Amine) | 7.0-9.0 | Maleimide (Sulfhydryl) | 6.5-7.5 | Organic Solvents | No |

| SPDP | 312.36 | 6.8 | NHS-ester (Amine) | 7.0-8.0 | Pyridyldithiol (Sulfhydryl) | 7.0-8.0 | Organic Solvents | Yes (Disulfide) |

| Sulfo-LC-SPDP | 527.57 | 15.7 | Sulfo-NHS-ester (Amine) | 7.0-8.0 | Pyridyldithiol (Sulfhydryl) | 7.0-8.0 | Water | Yes (Disulfide) |

| SIA | 283.02 | 1.5 | NHS-ester (Amine) | 7.0-9.0 | Iodoacetyl (Sulfhydryl) | >7.5 | Organic Solvents | No |

| SANPAH | 262.22 | 9.2 | NHS-ester (Amine) | 7.0-9.0 | Phenylazide (Photoreactive) | N/A | Organic Solvents | No |

| PDPH | 225.26 | 11.9 | Hydrazide (Carbonyl) | 4.5-6.0 | Pyridyldithiol (Sulfhydryl) | 7.0-8.0 | Organic Solvents | Yes (Disulfide) |

Experimental Protocols

The following are detailed methodologies for common bioconjugation experiments using heterobifunctional crosslinkers. It is important to note that these are general protocols and may require optimization for specific applications.

Protocol 1: Two-Step Amine-to-Sulfhydryl Conjugation using SMCC

This protocol describes the conjugation of a protein with available primary amines (Protein-NH₂) to a molecule with a free sulfhydryl group (Molecule-SH) using SMCC.

Materials:

-

Protein-NH₂ (e.g., antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.5)

-

SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Molecule-SH (e.g., reduced peptide, small molecule drug)

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M Glycine

-

Desalting columns

Procedure:

-

Preparation of SMCC Stock Solution: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Activation of Protein-NH₂:

-

Dissolve Protein-NH₂ in Conjugation Buffer to a concentration of 1-10 mg/mL.

-

Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein-NH₂ solution. The final concentration of the organic solvent should be less than 10% to avoid denaturation of the protein.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

-

-

Removal of Excess SMCC: Remove the excess, unreacted SMCC using a desalting column equilibrated with the Conjugation Buffer.

-

Conjugation to Molecule-SH:

-

Immediately add the desalted, maleimide-activated protein to the Molecule-SH. The molar ratio of the two molecules should be optimized for the specific application.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal pH for this step is 6.5-7.5.

-

-

Quenching (Optional): To quench the reaction and cap any unreacted maleimide groups, add a solution of cysteine or 2-mercaptoethanol (B42355) to a final concentration of 1-10 mM and incubate for 15-30 minutes at room temperature.

-

Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted components.

Protocol 2: Two-Step Amine-to-Sulfhydryl Conjugation using Sulfo-LC-SPDP (Cleavable)

This protocol outlines the conjugation of two proteins using the water-soluble and cleavable crosslinker, Sulfo-LC-SPDP.

Materials:

-

Protein 1 (amine-containing)

-

Protein 2 (sulfhydryl-containing)

-

Sulfo-LC-SPDP

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0

-

Desalting columns

-

Cleavage Reagent: Dithiothreitol (DTT) or TCEP

Procedure:

-

Preparation of Sulfo-LC-SPDP Solution: Immediately before use, dissolve Sulfo-LC-SPDP in water to a concentration of 20 mM.[11]

-

Activation of Protein 1:

-

Dissolve Protein 1 in Conjugation Buffer to a concentration of 1-10 mg/mL.

-

Add a 10- to 20-fold molar excess of the Sulfo-LC-SPDP solution to the protein solution.

-

Incubate for 30-60 minutes at room temperature.

-

-

Removal of Excess Crosslinker: Remove unreacted Sulfo-LC-SPDP using a desalting column equilibrated with Conjugation Buffer.

-

Conjugation to Protein 2:

-

Combine the activated Protein 1 with Protein 2 in the desired molar ratio.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification: Purify the conjugate using an appropriate chromatographic method.

-

Cleavage of the Disulfide Bond (Optional): To cleave the crosslinker, incubate the purified conjugate with 20-50 mM DTT for 30 minutes at room temperature.

Visualizations

The following diagrams illustrate key concepts and workflows related to heterobifunctional crosslinkers.

Caption: A diagram illustrating the two-step reaction workflow for amine-to-sulfhydryl crosslinking.

Caption: A diagram showing the components of an ADC and the two main types of drug release mechanisms.

References

- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 2. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 3. Overview of Heterobifunctional Small Molecule Therapeutic Strategies | Biopharma PEG [biochempeg.com]

- 4. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 6. purepeg.com [purepeg.com]

- 7. Non-cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]

- 8. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 10. Non-Cleavable Linkers for Oligonucleotide Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling Using TCO-PEG4-DBCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG4-DBCO is a heterobifunctional linker that serves as a powerful tool in bioconjugation, enabling the connection of two molecules through two distinct and highly efficient bioorthogonal "click" chemistry reactions.[1] This linker contains a trans-cyclooctene (B1233481) (TCO) group and a dibenzocyclooctyne (DBCO) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer. The PEG4 spacer enhances solubility and minimizes steric hindrance during conjugation.[2][3]

The TCO moiety reacts with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) reaction, which is known for its exceptionally fast kinetics.[4][5] The DBCO group reacts with azide-functionalized molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction that is highly specific and biocompatible.[6][7] The orthogonal nature of these two reactions allows for precise and controlled labeling of proteins for various applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled probes for imaging.[1][8]

This document provides a comprehensive guide to using this compound for protein labeling, covering the necessary steps of protein functionalization, the final ligation reaction, and relevant quantitative data.

Experimental Workflow

The use of this compound for protein labeling is a multi-step process that involves the initial functionalization of both the protein and the molecule to be conjugated (payload), followed by the final ligation step using the this compound linker.

References

- 1. benchchem.com [benchchem.com]

- 2. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 4. benchchem.com [benchchem.com]

- 5. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. broadpharm.com [broadpharm.com]

- 8. benchchem.com [benchchem.com]

Application Note: Streamlined Antibody Conjugation Using TCO-PEG4-DBCO for Bioorthogonal Labeling

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics utilizing bioorthogonal chemistry.

Introduction: The irreversible, copper-free click chemistry reaction between a dibenzocyclooctyne (DBCO) group and an azide-functionalized molecule offers a highly specific and biocompatible method for bioconjugation. The TCO-PEG4-DBCO linker is a heterobifunctional reagent that allows for the attachment of a DBCO moiety to an antibody, preparing it for subsequent conjugation with an azide-containing molecule. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. This protocol details the method for conjugating a this compound linker, activated with an N-hydroxysuccinimide (NHS) ester, to the primary amines of an antibody.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the successful conjugation of this compound-NHS ester to an antibody.

| Parameter | Recommended Value | Notes |

| Molar Excess of this compound-NHS Ester to Antibody | 10 to 50-fold[1] | A 20 to 30-fold molar excess is a common starting point[2][3]. Optimization may be required depending on the antibody and desired degree of labeling. |

| Antibody Concentration | 1 - 10 mg/mL[2] | Higher concentrations can improve conjugation efficiency. |

| Reaction Buffer pH | 7.0 - 9.0[4] | A pH of 8.0-8.5 is often recommended to facilitate the reaction with primary amines. |

| Incubation Time | 30 minutes to 2 hours at room temperature | Alternatively, the reaction can be incubated for 2 hours on ice or overnight at 4°C. |

| Quenching Agent Concentration | 50 - 100 mM | Tris buffer is commonly used to quench the reaction by reacting with any remaining NHS ester. |

| Purification Method | Desalting column, Dialysis, or Size-Exclusion Chromatography (SEC) | The choice of method depends on the scale of the reaction and the required purity of the final conjugate. |

Experimental Protocol: this compound-NHS Ester Conjugation to an Antibody

This protocol outlines the steps for conjugating a this compound-NHS ester to an antibody.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

-

This compound-NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Amine-free buffer such as PBS, pH 7.4-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers with primary amines (e.g., BSA, glycine), they must be removed.

-

This can be achieved by buffer exchange using a desalting column or dialysis against the Reaction Buffer.

-

After buffer exchange, determine the antibody concentration using a spectrophotometer at 280 nm.

-

-

This compound-NHS Ester Preparation:

-

Allow the vial of this compound-NHS ester to come to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution of the this compound-NHS ester in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound-NHS ester stock solution to the antibody solution. For example, for a 20-fold molar excess, add the appropriate volume of the 10 mM stock solution to your antibody solution.

-

Gently mix the reaction solution by pipetting.

-

Incubate the reaction for 1-2 hours at room temperature or for 2 hours on ice.

-

-

Quenching the Reaction:

-

To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted this compound-NHS ester and the quenching agent using a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).

-

Follow the manufacturer's instructions for the chosen purification method.

-

-

Characterization (Optional):

-

The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and approximately 309 nm (for the DBCO group).

-

-

Storage:

-

Store the purified this compound-antibody conjugate at 2-8°C for short-term storage or at -20°C for long-term storage. The addition of a cryoprotectant may be necessary for frozen storage. For long-term stability, it is recommended to use the DBCO-labeled antibody in the subsequent click reaction as soon as possible.

-

Visualizations

Caption: Workflow for this compound antibody conjugation.

Caption: Reaction scheme for antibody conjugation.

References

Application Notes and Protocols for TCO-PEG4-DBCO Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG4-DBCO is a heterobifunctional linker that enables dual bioorthogonal conjugation strategies.[1][2] It comprises a trans-cyclooctene (B1233481) (TCO) group, a dibenzocyclooctyne (DBCO) moiety, and a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer.[2] The TCO group reacts with tetrazines via the rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, while the DBCO group undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.[2][3] Both reactions are classified as "click chemistry" due to their high efficiency, specificity, and biocompatibility, proceeding readily in aqueous environments without the need for cytotoxic catalysts.[4][5] The PEG4 spacer enhances solubility and reduces steric hindrance between conjugated molecules.[2][4]

This unique combination of reactive groups makes this compound a powerful tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents.[3][6]

Data Presentation

The efficiency and orthogonality of the TCO-tetrazine and DBCO-azide reactions are critical for their application in complex biological systems. The following tables summarize key quantitative data for these bioorthogonal reactions.

| Parameter | TCO + Tetrazine | DBCO + Azide | Reference(s) |

| Second-Order Rate Constant (k₂) | 210 L mol⁻¹ s⁻¹ (for Tz and TCO-OH in PBS, pH 7.4 at 37°C) | 2.1 ± 0.2 L mol⁻¹ s⁻¹ (for azide-PEG4-acid and DBCO-PEG4-acid in PBS, pH 7.4 at 37°C) | [7] |

| Cross-Reactivity | Minimal cross-reactivity observed between TCO and azides, and between DBCO and tetrazines. | Minimal cross-reactivity observed between TCO and azides, and between DBCO and tetrazines. | [7] |

| Parameter | Value | Conditions | Reference(s) |

| Half-life in serum | ~5.5 days | In vivo (mice) | [8] |

| Isomerization | Can isomerize to the less reactive cis-cyclooctene (CCO), a process that can be mediated by copper-containing serum proteins. | - | [9] |

| Storage | Not recommended for long-term storage due to potential isomerization. | - | [9] |

Experimental Protocols

The following protocols provide a step-by-step guide for a dual-labeling application using this compound, specifically for a pre-targeting strategy in imaging or drug delivery. This strategy involves administering a TCO-modified targeting molecule (e.g., an antibody) first, allowing it to accumulate at the target site and clear from circulation, followed by the administration of a tetrazine-labeled imaging or therapeutic agent. The DBCO functionality can be used to attach a secondary payload or imaging agent to the targeting molecule prior to administration.

Protocol 1: Conjugation of a Targeting Molecule (e.g., Antibody) with this compound

This protocol describes the initial labeling of an antibody with the this compound linker.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns

Procedure:

-

Antibody Preparation:

-

This compound Stock Solution Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[11]

-

-

Antibody Conjugation:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.[5] The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the antibody.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[10]

-

-

Quenching the Reaction:

-

Purification:

Protocol 2: Conjugation of a Payload to the DBCO-functionalized Antibody

This protocol describes the attachment of an azide-containing payload (e.g., a fluorescent dye, drug molecule) to the DBCO group of the linker-modified antibody.

Materials:

-

TCO-DBCO-labeled antibody (from Protocol 1)

-

Azide-containing payload

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Dissolve the azide-containing payload in the reaction buffer.

-

Add the azide-containing payload to the TCO-DBCO-labeled antibody. A 1.5- to 5-fold molar excess of the azide-containing payload is typically used.[12]

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours.[10]

-

-

Purification:

-

If necessary, purify the final conjugate to remove any unreacted azide-payload using size-exclusion chromatography.

-

Protocol 3: In Vivo Pre-targeting with the Dual-Labeled Antibody

This protocol outlines the general steps for an in vivo pre-targeting experiment.

Materials:

-

Dual-labeled TCO-(Payload 1)-Antibody (from Protocol 2)

-

Tetrazine-labeled imaging or therapeutic agent (Payload 2)

-

Animal model

Procedure:

-

Administration of the Dual-Labeled Antibody:

-

Administration of the Tetrazine-Labeled Payload:

-

Imaging or Therapeutic Monitoring:

Mandatory Visualization

Caption: Workflow of an in vivo pre-targeting strategy using a TCO-functionalized antibody.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, 1801863-88-6 | BroadPharm [broadpharm.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes: TCO-PEG4-DBCO for Live Cell Imaging

Introduction

TCO-PEG4-DBCO is a heterobifunctional, polyethylene (B3416737) glycol (PEG)-based linker designed for advanced bioconjugation strategies in biological research and drug development.[1][2] This powerful tool leverages two distinct, mutually orthogonal "click chemistry" reactions: the strain-promoted alkyne-azide cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][3]

The molecule features:

-

A Dibenzocyclooctyne (DBCO) group, which reacts specifically with azide-functionalized molecules via SPAAC. This copper-free click reaction is highly biocompatible and widely used for labeling biomolecules in living systems.[4][5]

-

A trans-Cyclooctene (TCO) group, which reacts with extreme speed and specificity with tetrazine-functionalized molecules via the iEDDA reaction.[1][6]

-

A hydrophilic PEG4 spacer that enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance during conjugation.[3][7]

This dual reactivity allows for the precise and modular assembly of complex bioconjugates, such as antibody-drug conjugates (ADCs), or for dual-labeling experiments in live cells.[1][8] The bioorthogonal nature of these reactions ensures that they proceed with high efficiency in complex biological environments without interfering with native cellular processes, making them ideal for live cell imaging.[6][9]

Core Applications in Research and Drug Development

-

Multifunctional Bioconjugation: this compound can link a tetrazine-modified molecule (e.g., a small molecule drug) to an azide-modified biomolecule (e.g., a targeting antibody), creating a precisely defined conjugate.[3]

-

Pre-targeted Imaging: An antibody conjugated to one reactive group (e.g., TCO) can be administered first to label a specific cellular target. After unbound antibody is cleared, a smaller, fast-clearing imaging agent bearing the complementary group (e.g., a tetrazine-fluorophore) is administered for highly specific imaging with low background.[10][11]

-

Dual-Color Imaging: In combination with other bioorthogonal pairs, this compound can be used to develop protocols for imaging multiple cellular targets simultaneously.[4][12]

-

Drug Delivery Systems: The linker is instrumental in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and ADCs, connecting targeting moieties to therapeutic payloads.[1][13]

Caption: Orthogonal reactivity of the this compound linker.

Quantitative Data

The efficiency and speed of bioorthogonal reactions are critical for successful live cell imaging, ensuring high signal-to-noise ratios with minimal perturbation of the biological system.

Table 1: Comparison of Bioorthogonal Reaction Kinetics

| Reaction Type | Reagent Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |

|---|---|---|---|

| iEDDA | TCO + Tetrazine | 1 - 10⁶[14] | Exceptionally fast kinetics, ideal for low concentration reagents.[6][14] |

| SPAAC | DBCO + Azide | ~0.1 - 2.1[4][12] | Copper-free and highly bioorthogonal, but generally slower than iEDDA.[15] |

Table 2: Typical Experimental Parameters for Live Cell Labeling (SPAAC)

| Parameter | Typical Value | Notes |

|---|---|---|

| Metabolic Labeling Incubation | 24 - 48 hours[4] | For incorporation of azide sugars into cell surface glycans. |

| DBCO-Antibody Conjugate Conc. | 1 - 10 µg/mL[4] | Optimal concentration should be determined empirically. |

| DBCO-Small Molecule Probe Conc. | 5 - 30 µM[16] | Higher concentrations may increase background signal. |

| Labeling Incubation Time | 30 - 120 minutes[4][16] | Dependent on reagent concentration and temperature. |

| Labeling Temperature | Room Temperature or 37°C[4][16] | 37°C is typically used for live cell incubations. |

Experimental Protocols

The following protocols describe a common workflow for live cell imaging using the DBCO-azide (SPAAC) reaction, a key component of the this compound linker's functionality. This involves metabolically incorporating azide groups onto the cell surface, followed by labeling with a DBCO-conjugated imaging probe.

Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars

This protocol enables the incorporation of azide functionalities onto cell surface glycoproteins, which can then serve as targets for DBCO-functionalized molecules.[4]

Materials:

-

Live cells of interest

-

Complete cell culture medium

-

Azide-modified sugar (e.g., N-azidoacetylmannosamine, ManNAz)

-

Sterile PBS (Phosphate-Buffered Saline)

-

Culture vessels (e.g., glass-bottom dishes suitable for imaging)

Procedure:

-

Cell Seeding: Plate cells onto glass-bottom imaging dishes and culture until they reach the desired confluency (typically 50-70%).[4]

-

Metabolic Labeling: Prepare the complete culture medium supplemented with the azide-modified sugar. The optimal concentration should be determined empirically but typically ranges from 25-50 µM.

-

Incubation: Remove the existing medium from the cells and replace it with the azide sugar-containing medium.

-

Culture: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator to allow for the metabolic incorporation of the azides into cell surface glycans.[4]

-

Washing: After incubation, gently wash the cells twice with pre-warmed, sterile PBS or live cell imaging buffer to remove any unincorporated azide sugars. The cells are now ready for fluorescent labeling.

Caption: Workflow for metabolic labeling of cell surface glycans.

Protocol 2: Fluorescent Labeling of Azide-Modified Cells via SPAAC

This protocol uses a DBCO-conjugated fluorophore to label the azide-modified cells from Protocol 1 for live cell imaging.

Materials:

-

Azide-labeled live cells (from Protocol 1)

-

DBCO-conjugated fluorophore or DBCO-functionalized antibody

-

Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)

-

Fluorescence microscope with an environmental chamber (37°C, 5% CO₂)

Procedure:

-

Prepare Labeling Solution: Dilute the DBCO-conjugated imaging probe in pre-warmed live cell imaging buffer to the desired final concentration (e.g., 1-10 µg/mL for antibodies, 5-30 µM for small molecules).[4][16]

-

Cell Labeling: Add the labeling solution to the washed, azide-modified cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[4][16] The optimal incubation time may vary and should be determined for each cell type and probe.

-

Washing: Remove the labeling solution and wash the cells three to four times with pre-warmed live cell imaging buffer to remove any unbound probe and reduce background fluorescence.[4][16]

-

Imaging: Add fresh, pre-warmed live cell imaging buffer to the cells. Immediately proceed with imaging on a fluorescence microscope equipped with a live-cell chamber. Acquire images using the appropriate filter sets for the chosen fluorophore.

Caption: Workflow for SPAAC labeling of live cells for imaging.

Example Signaling Pathway: EGFR Tracking

Bioorthogonal labeling is a powerful method to study the dynamics of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR). An anti-EGFR antibody can be conjugated to DBCO and used to track receptor internalization and trafficking in azide-labeled cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 1801863-88-6 | BroadPharm [broadpharm.com]

- 3. This compound, CAS 1801863-88-6 | AxisPharm [axispharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]

- 6. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DBCO-PEG4-SS-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]